(3-Bromobutyl)triphenylphosphonium bromide

Vue d'ensemble

Description

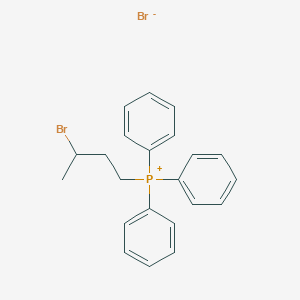

(3-Bromobutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H23Br2P and a molecular weight of 478.20 g/mol . This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-bromobutyl chain. It is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Bromobutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1,3-dibromopropane. The reaction is typically carried out in an organic solvent such as xylene or toluene under microwave irradiation for a short duration (about 2 minutes). This method yields the target compound in high purity and good yield (81-93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Bromobutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromobutyl chain can be substituted with other nucleophiles.

C-C Bond Formation: It is suitable for reactions involving the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as azides and halides. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with azides can lead to the formation of azidobutyltriphenylphosphonium derivatives, while reaction with halides can produce various halogenated phosphonium compounds .

Applications De Recherche Scientifique

Organic Synthesis

Role as a Reagent:

(3-Bromobutyl)triphenylphosphonium bromide serves as a reactive intermediate in numerous organic transformations. Its structure allows it to participate in nucleophilic substitution reactions and cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Cross-Coupling Reactions: It can act as a catalyst for coupling reactions between aryl halides and organometallic reagents, which is crucial for constructing complex molecular architectures.

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Formation of new carbon bonds using nucleophiles | |

| Cross-Coupling | Catalyzing reactions between aryl halides and organometallics |

Biological Research

Cell Membrane Studies:

The compound is employed to investigate cell membrane dynamics and transport mechanisms. Its amphiphilic nature allows it to penetrate lipid membranes, providing insights into cellular processes.

Drug Delivery Systems:

Due to its ability to form complexes with various therapeutic agents, this compound is being explored for developing targeted drug delivery systems. This enhances the bioavailability and efficacy of drugs by facilitating their transport across biological membranes.

Case Study:

A study demonstrated that triphenylphosphonium-conjugated compounds exhibited increased mitochondrial targeting and cytotoxicity against cancer cells, highlighting the potential of this compound in cancer therapeutics .

Material Science

Polymer Modification:

In material science, this compound is used to modify the properties of polymers. It enhances thermal stability and mechanical strength, making it suitable for various applications including coatings and composites.

Applications in Conductive Materials:

The compound has been utilized to develop conductive polymers that exhibit improved electrical properties, which are essential for applications in sensors and electronic devices .

Electrochemistry

The compound plays a significant role in electrochemical applications due to its ability to facilitate charge transfer processes. It can be used in the development of sensors and batteries, where efficient electron transfer is critical.

Electrochemical Applications:

Mécanisme D'action

The mechanism by which (3-Bromobutyl)triphenylphosphonium bromide exerts its effects involves the interaction of the triphenylphosphonium group with negatively charged cellular components, such as mitochondria. The lipophilic nature of the triphenylphosphonium cation allows it to cross cell membranes and target mitochondria through electrostatic attraction . This targeting capability is exploited in various applications, including the delivery of therapeutic agents to mitochondria.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but with the bromine atom located on the fourth carbon of the butyl chain.

(3-Bromopropyl)triphenylphosphonium bromide: Contains a three-carbon chain instead of a four-carbon chain.

Uniqueness

(3-Bromobutyl)triphenylphosphonium bromide is unique due to its specific structure, which allows for targeted interactions with cellular components. Its ability to undergo various substitution reactions and form carbon-carbon bonds makes it a versatile reagent in organic synthesis .

Activité Biologique

(3-Bromobutyl)triphenylphosphonium bromide is a quaternary ammonium compound with potential applications in biological research, particularly due to its interactions with mitochondrial function and cellular pathways. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its role in biological systems.

- Molecular Formula : C22H24Br2P

- Molecular Weight : 478.2 g/mol

- Appearance : White to pale cream crystalline powder

- Melting Point : 210-213 °C

The compound consists of a triphenylphosphonium cation linked to a bromobutyl group, which is crucial for its biological activity.

The biological activity of this compound primarily revolves around its ability to target mitochondria. The triphenylphosphonium moiety enhances the compound's accumulation in mitochondria due to the negative membrane potential, leading to various effects on mitochondrial respiration and cellular metabolism.

Key Mechanisms:

- Inhibition of Mitochondrial Respiration : The compound has been shown to disrupt mitochondrial function, inhibiting ATP synthesis and altering the mitochondrial membrane potential, which is critical for energy production in cells .

- Induction of Oxidative Stress : By accumulating in mitochondria, it can increase reactive oxygen species (ROS) levels, contributing to oxidative stress that may lead to apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25-28 |

| A549 (Lung Cancer) | 121.7 |

| HT-29 (Colon Cancer) | 298 |

These values suggest that the compound selectively targets cancer cells while sparing non-malignant cells .

Case Studies

- Study on Melanoma Cells : In a study involving melanoma cell lines, this compound was found to induce apoptosis through mitochondrial dysfunction. The treatment led to disintegration of actin filaments and inhibited cell migration .

- Impact on Breast Cancer Cells : Another investigation revealed that the compound impaired mitochondrial function in MCF-7 breast carcinoma cells at concentrations as low as 250 nM, demonstrating its potential as a therapeutic agent against breast cancer .

Structure-Activity Relationship

The length and hydrophobicity of the alkyl chain linked to the triphenylphosphonium moiety significantly influence the biological activity of the compound. Studies show that increasing the hydrophobicity enhances mitochondrial accumulation and cytotoxicity towards cancer cells .

Propriétés

IUPAC Name |

3-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGZLKJGEFSHJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583525 | |

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132256-97-4 | |

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.